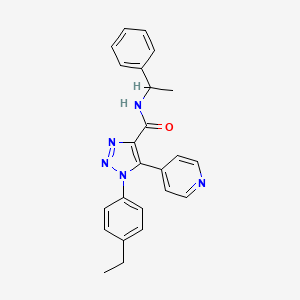

1-(4-ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at three positions:

- Position 1: A 4-ethylphenyl group, contributing hydrophobic character.

- Position 4: A carboxamide moiety linked to a 1-phenylethyl chain, introducing stereochemical complexity.

This structural framework is commonly associated with biological activity, including anticancer and receptor-targeting properties, as seen in related analogs .

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-(1-phenylethyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-3-18-9-11-21(12-10-18)29-23(20-13-15-25-16-14-20)22(27-28-29)24(30)26-17(2)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZNFFXSHOEWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251566-17-2) is a triazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and antitrypanosomal activities. This article presents a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is with a molecular weight of 397.5 g/mol. Its structure includes a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antibacterial properties. A study highlighted that various 1,2,4-triazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.12 | E. coli |

| Compound B | 0.25 | S. aureus |

| Compound C | 0.50 | P. aeruginosa |

| Target Compound | 0.15 | Various |

The target compound's activity against resistant strains emphasizes its potential as an effective antimicrobial agent.

Antitrypanosomal Activity

Recent studies have focused on the trypanocidal effects of triazole derivatives, including the target compound. In vitro assays demonstrated that certain analogs exhibited potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments .

Case Study: In Vitro Efficacy Against T. cruzi

A specific analog of the target compound showed an IC50 of 1.23 µM against trypomastigotes and was effective in reducing parasite load in cardiac spheroids, indicating good bioavailability and diffusion .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups influences their interaction with biological targets:

- Amide Groups : Enhance binding affinity to bacterial enzymes.

- Pyridine Moiety : Contributes to increased antimicrobial potency.

Table 2: Structure-Activity Relationship Insights

| Functional Group | Effect on Activity |

|---|---|

| Amide | Increased binding affinity |

| Pyridine | Enhanced antimicrobial potency |

| Ethyl Substituent | Improved selectivity against pathogens |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family. Key structural analogs and their distinguishing features are summarized below:

Structural Variations and Substituent Effects

Key Observations

Substituent Impact on Bioactivity: The pyridin-4-yl group at position 5 (shared by the target compound, BG15819, and others) is associated with improved binding to kinase domains or nucleic acids due to hydrogen bonding . Chlorophenyl substituents (e.g., in ZIPSEY, LELHOB) enhance lipophilicity and membrane permeability but may reduce metabolic stability compared to ethylphenyl or methoxyphenyl groups . In contrast, BG15819’s pyridinylmethyl amide may improve solubility .

Functional Group Differences :

- Carboxylic acid derivatives (e.g., ) exhibit distinct pharmacokinetic profiles compared to carboxamides, often showing higher polarity and faster renal clearance .

- Methoxy groups (e.g., in ’s compound) enhance aqueous solubility but may reduce metabolic stability due to demethylation pathways .

Synthetic and Analytical Methods :

- Many analogs (e.g., ’s compounds) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with structural confirmation via $ ^1 \text{H-/}^{13}\text{C-NMR} $, HRMS, and X-ray crystallography using SHELX software .

- Crystal structure analyses (e.g., ZIPSEY, LELHOB) reveal planar triazole cores with substituent-dependent packing arrangements, influencing solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.